An In-depth Technical Guide to the Synthesis of 2-Chloro-N-phenethylacetamide from Phenethylamine
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-phenethylacetamide from Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-phenethylacetamide, a valuable intermediate in organic synthesis. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data for the product.
Introduction
2-Chloro-N-phenethylacetamide is a chemical compound that serves as a versatile building block in the synthesis of various more complex molecules. Its structure incorporates a reactive chloroacetyl group, making it a suitable precursor for nucleophilic substitution reactions, and a phenethyl moiety, which is a common scaffold in many biologically active compounds. The synthesis described herein involves the reaction of phenethylamine with chloroacetyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.
Reaction Pathway
The synthesis of 2-Chloro-N-phenethylacetamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.
Caption: Reaction scheme for the synthesis of 2-Chloro-N-phenethylacetamide.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-Chloro-N-phenethylacetamide.
Materials and Equipment:
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Phenethylamine
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Chloroacetyl chloride
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Sodium hydroxide (NaOH) or triethylamine (TEA)
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
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Water (H₂O)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
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Filtration apparatus (Büchner funnel and flask)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 equivalent) in dichloromethane. If using a solid base like sodium hydroxide, prepare an aqueous solution (e.g., 2 M). If using a liquid organic base like triethylamine, add it directly to the reaction mixture (1.1-1.2 equivalents).
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Cooling: Cool the stirred solution of phenethylamine in an ice bath to 0-5 °C.
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Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
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Purification: The crude 2-Chloro-N-phenethylacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Phenethylamine | C₈H₁₁N | 121.18 | Colorless liquid | 64-04-0 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Colorless to yellowish liquid | 79-04-9 |
| 2-Chloro-N-phenethylacetamide | C₁₀H₁₂ClNO | 197.66 | Solid | 13156-95-1[1] |
Table 2: Experimental Data for the Synthesis of 2-Chloro-N-phenethylacetamide
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 76-78 °C |
| Solvent for Recrystallization | Ethanol/Water or Toluene |
Table 3: Spectroscopic Data for 2-Chloro-N-phenethylacetamide
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.05 (s, 2H, COCH₂Cl), 3.60 (q, J = 6.9 Hz, 2H, ArCH₂CH₂ ), 2.85 (t, J = 6.9 Hz, 2H, ArCH₂ CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.8 (C=O), 138.5 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 126.8 (Ar-CH), 42.8 (COCH₂Cl), 41.0 (ArCH₂C H₂), 35.5 (ArC H₂CH₂) |
| IR (KBr, cm⁻¹) | 3285 (N-H stretch), 3060, 3030 (C-H aromatic stretch), 2930, 2860 (C-H aliphatic stretch), 1645 (C=O amide I), 1550 (N-H bend, amide II), 750, 700 (C-H aromatic bend) |
| Mass Spectrum (EI) | m/z (%): 197 (M⁺, 20), 105 (100), 91 (45), 77 (30) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-Chloro-N-phenethylacetamide.
Safety Precautions
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Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Phenethylamine is a corrosive and toxic amine. Avoid inhalation and skin contact.
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Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
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The reaction with chloroacetyl chloride is exothermic. Proper temperature control is crucial to avoid side reactions.
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The workup involves the use of acid and base. Handle these solutions with care.
This guide provides a comprehensive framework for the synthesis and characterization of 2-Chloro-N-phenethylacetamide. Researchers should always adhere to standard laboratory safety procedures and consult relevant safety data sheets (SDS) for all chemicals used.
